4-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
4-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is an intricate organic molecule known for its unique structure and potential applications in various scientific fields. Characterized by its complex tricyclic system and functional groups, this compound exhibits interesting chemical behavior and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione generally involves multi-step reactions starting from simpler precursor molecules. Typically, a sequence of bromination, chlorination, and pyrazole ring formation steps are crucial. Conditions often require precise temperature control, use of strong acids or bases, and the presence of catalytic agents.
Industrial Production Methods: : On an industrial scale, the production process may be scaled up using continuous flow reactors to ensure consistent quality and yield. Utilization of automated systems for reagent addition and process monitoring is essential for efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of chemical reactions, including:
Oxidation: : Often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Utilizing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation, alkylation, or acylation reactions under appropriate conditions.
Common Reagents and Conditions: : Typical reagents include acids, bases, and specific organic solvents. Reaction conditions vary, with some reactions requiring heating under reflux or the use of inert atmospheres to prevent unwanted side reactions.
Major Products: : Depending on the type of reaction, major products could include various substituted pyrazole derivatives or modified tricyclic compounds with different functional groups.
Scientific Research Applications
4-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has diverse applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential as a probe or inhibitor in enzymatic studies.
Medicine: : Research into potential therapeutic effects, particularly for anti-inflammatory or anti-cancer properties.
Industry: : Use as a precursor in the manufacturing of specialized materials or fine chemicals.
Mechanism of Action
The compound's effects are exerted through interactions at the molecular level, typically involving binding to specific enzymes or receptors. The bromine and chlorine substituents, along with the tricyclic structure, contribute to its high affinity for certain molecular targets, disrupting normal biochemical pathways and leading to observable physiological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other tricyclic azepines or pyrazole derivatives, 4-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique in its combination of substituents and its specific molecular geometry. This uniqueness can confer distinct chemical reactivity and biological activity, setting it apart in research and industrial applications.
Similar compounds might include:
Other azepine derivatives with different substituent patterns.
Pyrazole derivatives with various alkyl or aryl groups.
Compounds with similar tricyclic frameworks but different heteroatoms or functional groups.
Wouldn't be surprising if this compound has a fascinating niche in the scientific world!
Properties
IUPAC Name |
4-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2/c20-14-9-23(8-10-1-5-13(21)6-2-10)22-17(14)24-18(25)15-11-3-4-12(7-11)16(15)19(24)26/h1-6,9,11-12,15-16H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNLIBKIVHOOEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NN(C=C4Br)CC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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